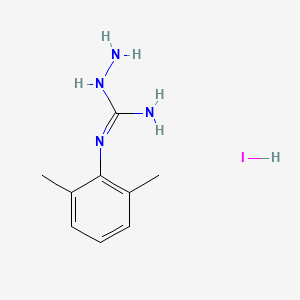

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide

Übersicht

Beschreibung

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide is a chemical compound with the molecular formula C9H14N4HI It is known for its unique structure, which includes a guanidine group attached to a 2,6-dimethylphenyl ring

Vorbereitungsmethoden

The synthesis of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide typically involves the reaction of 2,6-dimethylaniline with cyanamide, followed by the addition of hydroiodic acid. The reaction conditions often include mild temperatures and the use of solvents such as acetonitrile to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo substitution reactions where the amino or guanidine groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: It is used in the study of enzyme inhibition and protein interactions due to its guanidine group.

Medicine: Research is ongoing into its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide include:

1-Amino-3-phenylguanidine: Lacks the dimethyl groups, leading to different reactivity and applications.

1-Amino-3-(2,4-dimethylphenyl)guanidine: The position of the methyl groups affects its chemical properties and interactions.

1-Amino-3-(2,6-diethylphenyl)guanidine: The ethyl groups provide different steric and electronic effects compared to methyl groups

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.

Biologische Aktivität

1-Amino-3-(2,6-dimethylphenyl)guanidine hydroiodide, a guanidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H14N4·HI. Its structure includes an amino group and a guanidine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 284.15 g/mol |

| CAS Number | 68569-67-5 |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The guanidine group can form hydrogen bonds and engage in electrostatic interactions with proteins and nucleic acids, potentially modulating enzyme activity and receptor functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It can interact with receptors, influencing downstream signaling cascades.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.

Anticancer Properties

This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 |

| H1975 (Lung Cancer) | 0.442 |

These findings indicate a selective toxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic window for further development.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This antimicrobial activity highlights the compound's potential as a lead for developing new antibiotics.

Case Studies

A recent study explored the effects of this compound on metastatic breast cancer models. The compound was administered in vivo to mice with induced tumors. Results showed significant reductions in tumor size and metastasis compared to control groups, indicating its potential as an anticancer agent.

Additionally, another study focused on its application in treating bacterial infections in animal models. The compound demonstrated effective bacterial clearance and improved survival rates in treated subjects compared to untreated controls.

Safety and Toxicology

Assessments of the safety profile have been conducted through subacute toxicity studies in mice. The results indicated no significant adverse effects at therapeutic doses (up to 40 mg/kg). Long-term toxicity studies are warranted to fully understand the safety profile before clinical applications.

Eigenschaften

IUPAC Name |

1-amino-2-(2,6-dimethylphenyl)guanidine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.HI/c1-6-4-3-5-7(2)8(6)12-9(10)13-11;/h3-5H,11H2,1-2H3,(H3,10,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUFALJERYVUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=C(N)NN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381790 | |

| Record name | 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68569-67-5 | |

| Record name | NSC137921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-amino-3-(2,6-dimethylphenyl)guanidine hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.